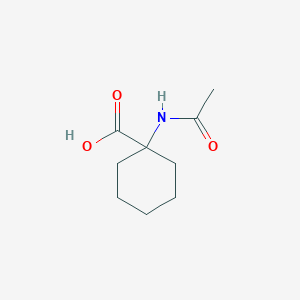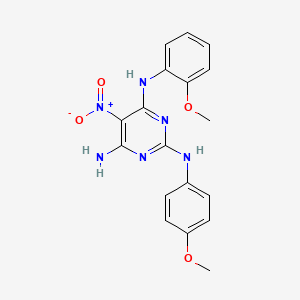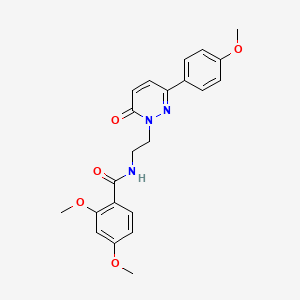
1-acetamidocyclohexane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetamidocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(acetylamino)cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C9H15NO3/c1-7(11)10-9(8(12)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 192-196 degrees Celsius .Applications De Recherche Scientifique
Overview of Carboxylic Acids in Separation Technologies
Carboxylic acids, including structures similar to 1-acetamidocyclohexane-1-carboxylic acid, have been extensively researched for their application in separation technologies. Reactive extraction using organic solvents and supercritical fluids presents an efficient method for separating carboxylic acids from aqueous solutions. Supercritical CO2, in particular, is highlighted for its environmentally friendly and non-toxic properties, making it an ideal solvent for carboxylic acid extraction with higher yield and simplicity compared to traditional methods (Djas & Henczka, 2018).
Photodissociation Studies of Carboxylic Acids
Research into the photodissociation dynamics of carboxylic acids, including those structurally related to this compound, reveals insights into their energy partitioning and reaction dynamics. Studies show that a significant portion of the available energy is directed into the product translational state, indicating the presence of an exit barrier in the dissociative potential energy surface. This research provides valuable information on the photoexcitation dynamics of carboxylic acids, contributing to a deeper understanding of their chemical behavior (Naik et al., 2003).
Carboxylic Acids and Copper Corrosion
The impact of carboxylic acid vapors, including those similar to this compound, on the corrosion of copper has been reviewed, highlighting the presence of these acids in various environmental sources. Studies indicate that carboxylic acids are significant contributors to the acidity of rain and can affect materials like copper through corrosive processes. This research underscores the importance of understanding the environmental and material interactions of carboxylic acids (Bastidas & La Iglesia, 2007).
Biocatalyst Inhibition by Carboxylic Acids
Exploring the inhibition effects of carboxylic acids on microbial biocatalysts offers insights into their use in biorenewable chemical production. The review focuses on how carboxylic acids, including those structurally related to this compound, affect microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).
Applications in Hydrogen Storage and Delivery
The feasibility of using organic compounds, potentially including structures similar to this compound, as hydrogen carriers has been assessed. This research explores various organic classes as candidates for hydrogen storage and delivery, highlighting the potential of cycloalkanes due to their suitable physical and environmental properties. Methylcyclohexane is noted as a particularly appropriate candidate, underscoring the ongoing search for efficient organic hydrogen carriers (Bourane et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-acetamidocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-9(8(12)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLGUGGCARYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
![5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2813819.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2813825.png)
![Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2813826.png)

![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B2813833.png)



![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)